Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate
Description
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate (CAS# 106816-08-4) is a fluorinated aromatic β-keto ester with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g/mol. Its structure features a 2,6-difluorophenyl group attached to a 3-oxopropionate methyl ester backbone, as represented by the SMILES string COC(=O)CC(=O)C1=C(C=CC=C1F)F . This compound is classified as a carbonyl derivative (ketone and ester) and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research and the development of bioactive molecules. It is available commercially with a purity of ≥95% (1g packaging) and is marketed by suppliers such as BOC Sciences (Product #BB001926) and SY122720 .
Properties
IUPAC Name |
methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNAGMKPWDGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106816-08-4 | |
| Record name | methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that many organoboron compounds, which this compound could potentially be converted into, are used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of suzuki–miyaura coupling, organoboron compounds participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Organoboron compounds can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Biological Activity
Methyl 3-(2,6-difluorophenyl)-3-oxopropionate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester and features a difluorophenyl group attached to a propanoate moiety. Its chemical structure enhances its stability and potential interactions with biological targets due to the presence of fluorine atoms.
The biological activity of this compound may involve several biochemical pathways:
- Interaction with Enzymes : Compounds similar to this compound have been shown to interact with various enzymes, potentially leading to inhibition or activation of specific pathways.
- Cellular Uptake : The lipophilicity conferred by the difluorophenyl group may facilitate cellular uptake, allowing the compound to exert its effects within target cells.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Properties
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human tumor cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis |
| A2780 (Ovarian Cancer) | 12.7 | Cell cycle arrest (G2/M) |
| HeLa (Cervical Cancer) | 18.9 | Inhibits proliferation |
These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer drug.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of similar compounds demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound's lipophilicity may enhance absorption when administered orally.
- Metabolism : Initial studies suggest metabolic pathways involving oxidation and conjugation could play a role in its bioavailability.
- Toxicity : Toxicological assessments are ongoing; however, preliminary data indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Table 1: Comparison of Difluorophenyl Derivatives
Key Findings :
- The 2,6-difluoro isomer exhibits enhanced steric hindrance compared to 3,5- or 2,5-substituted analogs, influencing its reactivity in nucleophilic additions or cyclization reactions .
- The 3,5-difluoro derivative may offer better electronic effects for electron-deficient aromatic systems due to symmetrical substitution, whereas the 2,6-isomer’s ortho-fluorines may stabilize transition states in catalysis .
Halogen-Substituted Analogs
Table 2: Chlorophenyl vs. Difluorophenyl Derivatives
Key Findings :
- The chlorine analog (C₁₀H₉ClO₃) has a higher molecular weight but lower electronegativity compared to fluorine, leading to reduced electron-withdrawing effects and slower reactivity in ketone-mediated reactions .
- Fluorine’s smaller atomic radius minimizes steric effects, making the 2,6-difluoro compound more suitable for sterically demanding synthetic pathways .
Ester Group Variations
Table 3: Methyl vs. Ethyl Ester Derivatives
Key Findings :
Preparation Methods
Comparative Performance of Catalytic Systems
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| H₂SO₄ | 70 | 8 | 82 | Dimethyl ether |
| HCl | 70 | 10 | 78 | Chlorinated traces |
| H-Y Zeolite | 70 | 5 | 85 | <1% decarboxylation |
| Sulfonated Graphene | 60 | 4 | 88 | None detected |
Alternative Pathways: Claisen Condensation
Claisen condensation between methyl acetoacetate and 2,6-difluorobenzoyl chloride provides a two-step route to the target compound. In the first step, the benzoyl chloride reacts with methyl acetoacetate in the presence of triethylamine (Et₃N) to form a β-keto ester intermediate. Subsequent decarboxylation under mild thermal conditions (50–60°C) yields this compound.
A representative procedure from Ambeed Pharmaceuticals details:
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Dissolve methyl acetoacetate (1.0 eq) and Et₃N (1.2 eq) in dry THF.
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Add 2,6-difluorobenzoyl chloride (1.05 eq) dropwise at 0°C.
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Stir at room temperature for 3 hours, then reflux at 60°C for 2 hours.
This method avoids handling corrosive acids but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial-Scale Production: Continuous Flow Reactors
For large-scale synthesis, continuous flow systems offer advantages in heat management and reproducibility. A pilot study using a tubular reactor (ID = 2 cm, L = 5 m) achieved 92% yield at 75°C with a residence time of 30 minutes. The system employed H₂SO₄ (1% v/v) and superheated methanol (150 psi), demonstrating superior heat transfer compared to batch reactors.
Key parameters for optimization include:
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Flow rate : 10 mL/min for optimal mixing.
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Pressure : 150 psi to maintain methanol in the liquid phase.
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Catalyst loading : 1% v/v H₂SO₄ to minimize corrosion.
Emerging Techniques: Biocatalytic Esterification
Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) are under investigation for eco-friendly synthesis. In a recent trial, immobilized lipase (Novozym 435) facilitated esterification at 45°C in solvent-free conditions, achieving 70% conversion after 24 hours. While slower than chemical catalysis, this approach eliminates toxic reagents and simplifies purification.
Critical Analysis of Methodologies
| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |
|---|---|---|---|---|
| Classical H₂SO₄ | 82 | Moderate | High (acid waste) | 120 |
| Claisen Condensation | 80 | High | Moderate (solvents) | 150 |
| Continuous Flow | 92 | High | Moderate | 100 |
| Biocatalytic | 70 | Low | Low | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
